molecular formula C7H12N2O3 B13072337 5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one

5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B13072337
M. Wt: 172.18 g/mol
InChI Key: YSBWWUZGPXOYNR-UHFFFAOYSA-N
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Description

5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of an oxazolidinone ring and a hydroxyazetidine moiety, making it a unique structure in the realm of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of azetidine derivatives with oxazolidinone precursors under controlled conditions. One common method includes the nucleophilic substitution reaction where a hydroxyazetidine is reacted with a suitable oxazolidinone derivative in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyazetidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxazolidinone ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functionality, combining the properties of both azetidine and oxazolidinone rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

5-[(3-hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H12N2O3/c10-5-2-9(3-5)4-6-1-8-7(11)12-6/h5-6,10H,1-4H2,(H,8,11)

InChI Key

YSBWWUZGPXOYNR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CN2CC(C2)O

Origin of Product

United States

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